molecular formula C17H13FN2O3 B12601949 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione CAS No. 918146-26-6

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione

Cat. No.: B12601949
CAS No.: 918146-26-6
M. Wt: 312.29 g/mol
InChI Key: BEBUJPUYZBGOQZ-UHFFFAOYSA-N
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Description

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyridine ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione is unique due to its specific structural features, such as the combination of a pyrrole ring with a pyridine ring and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

918146-26-6

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

1-[2-[6-(4-fluorophenyl)pyridin-3-yl]oxyethyl]pyrrole-2,5-dione

InChI

InChI=1S/C17H13FN2O3/c18-13-3-1-12(2-4-13)15-6-5-14(11-19-15)23-10-9-20-16(21)7-8-17(20)22/h1-8,11H,9-10H2

InChI Key

BEBUJPUYZBGOQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)OCCN3C(=O)C=CC3=O)F

Origin of Product

United States

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